

# The Repurposing of Ceftaroline: A Novel Strategy Against Vancomycin-Resistant Enterococcus faecalis

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Vancomycin-resistant Enterococcus faecalis (VRE faecalis) poses a significant therapeutic challenge in clinical settings. While ceftaroline, a broad-spectrum cephalosporin, exhibits limited intrinsic activity against VRE faecalis, compelling in vitro evidence demonstrates its potent synergistic effects when combined with other antimicrobial agents, notably daptomycin and ampicillin. This guide provides a comprehensive technical overview of the current understanding of ceftaroline's activity against VRE faecalis, focusing on the mechanistic basis of its synergistic interactions, quantitative data from in vitro studies, and detailed experimental methodologies.

### Introduction

Enterococcus faecalis is a Gram-positive bacterium that can cause a variety of healthcare-associated infections, including bacteremia, endocarditis, and urinary tract infections. The emergence of vancomycin resistance in E. faecalis has severely limited treatment options, necessitating the exploration of novel therapeutic strategies. Ceftaroline, an advanced-generation cephalosporin, is not typically indicated for the treatment of enterococcal infections. However, recent research has unveiled a promising role for ceftaroline as a synergistic agent, capable of restoring the efficacy of other antibiotics against VRE faecalis. This guide delves



into the scientific underpinnings of this phenomenon, providing researchers and drug development professionals with a detailed understanding of ceftaroline's potential in combating this resilient pathogen.

## Mechanism of Action: The Synergistic Effect of Ceftaroline

The primary mechanism by which ceftaroline exerts its effect against VRE faecalis is through synergy with other antibiotics, most notably daptomycin and ampicillin. This synergistic activity is not due to direct bactericidal action of ceftaroline alone at clinically achievable concentrations, but rather its ability to modify the bacterial cell envelope, rendering it more susceptible to the partner antibiotic.

### **Interaction with Penicillin-Binding Proteins (PBPs)**

Ceftaroline has a notable affinity for various penicillin-binding proteins (PBPs) in Gram-positive bacteria. In Enterococcus species, the low-affinity PBP5 is a key determinant of resistance to many  $\beta$ -lactam antibiotics. While ceftaroline's binding to PBP5 is not sufficient to induce cell death on its own, it is thought to be a crucial initiating step in the synergistic process. This interaction is believed to alter the normal process of cell wall synthesis.

# Alteration of the Cell Surface and Potentiation of Daptomycin Activity

The binding of ceftaroline to enterococcal PBPs leads to significant biophysical changes in the bacterial cell membrane. In vitro studies have shown that ceftaroline treatment can lead to:

- Increased Membrane Fluidity: This alteration is thought to facilitate the insertion of daptomycin into the cell membrane, a critical step for its bactericidal activity.
- Altered Net Surface Charge: Ceftaroline exposure has been associated with an increase in the net negative surface charge of the bacterial cell. This change is believed to enhance the binding of the positively charged daptomycin-calcium complex to the cell surface.

These ceftaroline-induced modifications effectively lower the minimum inhibitory concentration (MIC) of daptomycin, restoring its activity against daptomycin-non-susceptible VRE strains.





Click to download full resolution via product page

### **Quantitative Data from In Vitro Studies**

The following tables summarize the in vitro activity of ceftaroline, both alone and in combination with other antibiotics, against vancomycin-resistant Enterococcus faecalis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ceftaroline and Comparator Agents against VRE faecalis



| Antibiotic  | MIC Range<br>(μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
|-------------|----------------------|---------------|---------------|-----------|
| Ceftaroline | >32                  | -             | -             |           |
| Vancomycin  | >256                 | -             | -             |           |
| Daptomycin  | 2 - 128              | -             | -             | _         |
| Ampicillin  | >64                  | -             | -             | _         |

Table 2: Synergistic Activity of Ceftaroline in Combination with Daptomycin against VRE faecalis

| VRE faecalis<br>Strain | Daptomycin<br>MIC (μg/mL) | Daptomycin<br>MIC with<br>Ceftaroline<br>(µg/mL) | Fold<br>Reduction in<br>Daptomycin<br>MIC | Reference |
|------------------------|---------------------------|--------------------------------------------------|-------------------------------------------|-----------|
| R6981                  | 4                         | 0.125                                            | 32                                        |           |
| R7808                  | 4                         | 0.06                                             | 64                                        |           |
| Average (15 strains)   | -                         | -                                                | 19.1                                      | _         |

Table 3: Time-Kill Assay Results for Ceftaroline Combinations against VRE faecalis

| Combination                 | Bacterial<br>Strain | Log10 CFU/mL<br>Reduction at<br>24h | Synergy<br>Observed | Reference |
|-----------------------------|---------------------|-------------------------------------|---------------------|-----------|
| Daptomycin +<br>Ceftaroline | R6981               | >3                                  | Yes                 |           |
| Daptomycin +<br>Ceftaroline | R7808               | >3                                  | Yes                 |           |
| Ampicillin +<br>Ceftaroline | Multiple Strains    | Significant killing                 | Yes                 | -         |



### **Experimental Protocols**

The following sections provide a summary of the methodologies used in the key experiments cited in this guide.

## **Determination of Minimum Inhibitory Concentration** (MIC)

MICs are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

- Bacterial Strains: VRE faecalis isolates are grown overnight on appropriate agar plates.
- Inoculum Preparation: A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of a microtiter plate.
- Antimicrobial Agents: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

### **Time-Kill Synergy Assays**

Time-kill assays are performed to assess the bactericidal activity of antimicrobial agents over time and to evaluate for synergy between two or more drugs.

- Inoculum Preparation: A starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL is prepared in a suitable broth medium.
- Antimicrobial Concentrations: The antibiotics are tested alone and in combination at concentrations that are clinically relevant and/or at fractions of their MICs (e.g., 0.25x or 0.5x MIC).

### Foundational & Exploratory





- Sampling: Aliquots are removed from each culture tube at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
- Quantification of Viable Bacteria: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.





Click to download full resolution via product page



### Penicillin-Binding Protein (PBP) Affinity Assays

The affinity of ceftaroline for specific PBPs in E. faecalis can be determined using competition assays with a fluorescently labeled  $\beta$ -lactam, such as Bocillin FL.

- Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from cultured E. faecalis.
- Competition Reaction: The membrane preparations are incubated with varying concentrations of ceftaroline to allow for binding to the PBPs.
- Fluorescent Labeling: A fixed concentration of Bocillin FL is then added, which binds to the PBPs that are not already occupied by ceftaroline.
- Detection: The PBP-Bocillin FL complexes are separated by SDS-PAGE and visualized using a fluorescence scanner.
- Analysis: The intensity of the fluorescent bands at different ceftaroline concentrations is
  quantified to determine the concentration of ceftaroline required to inhibit 50% of Bocillin FL
  binding (IC50), which is a measure of binding affinity.

### **Conclusion and Future Directions**

The available in vitro data strongly suggest that ceftaroline, while ineffective as a monotherapy, can serve as a potent synergistic agent in combination with daptomycin or ampicillin against vancomycin-resistant Enterococcus faecalis. The underlying mechanism appears to be a ceftaroline-induced alteration of the bacterial cell envelope, which enhances the activity of the partner antibiotic.

For drug development professionals, this presents an opportunity for repurposing an existing therapeutic to address a critical unmet medical need. Further research is warranted in the following areas:

 In Vivo Efficacy: Animal models of VRE faecalis infection are needed to validate the in vitro synergy observed with ceftaroline combinations.



- Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of ceftaroline-based combination therapies in patients with serious VRE faecalis infections.
- Resistance Development: Studies should be conducted to assess the potential for the development of resistance to these combination regimens.
- Optimization of Dosing: Pharmacokinetic and pharmacodynamic studies are required to determine the optimal dosing for ceftaroline when used in combination therapy for VRE faecalis infections.

In conclusion, the novel application of ceftaroline as a synergistic agent represents a promising avenue for the development of effective treatments against multidrug-resistant E. faecalis. Continued investigation in this area is crucial to translate these encouraging in vitro findings into tangible clinical benefits.

• To cite this document: BenchChem. [The Repurposing of Ceftaroline: A Novel Strategy Against Vancomycin-Resistant Enterococcus faecalis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191866#ceftaroline-anhydrous-base-against-vancomycin-resistant-enterococcus-faecalis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com